Deoxyandirobin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

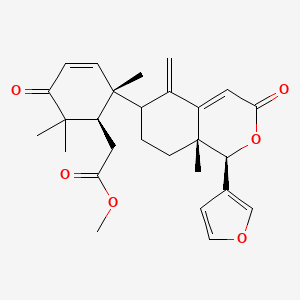

2-[(1R,2R)-2-[(1R,8aR)-1-(3-furanyl)-8a-methyl-5-methylene-3-oxo-1,6,7,8-tetrahydro-2-benzopyran-6-yl]-2,6,6-trimethyl-5-oxo-1-cyclohex-3-enyl]acetic acid methyl ester is a member of 2-pyranones.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Deoxyandirobin has been investigated for its diverse pharmacological properties, which include:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is attributed to its ability to interfere with cell signaling pathways involved in cell proliferation and survival .

Biochemical Applications

This compound serves as a valuable tool in biochemical research:

- Biochemical Pathway Studies : The compound is used to explore metabolic pathways due to its structural similarities with other bioactive compounds. Its interactions with various enzymes provide insights into enzyme kinetics and inhibition mechanisms .

- Natural Product Synthesis : this compound acts as a precursor in the synthesis of other bioactive molecules. Research has shown that modifications to its structure can yield derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Biological Chemistry assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human monocytes revealed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) when stimulated with lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could be further explored as a candidate for cancer therapy .

Data Tables

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

Limonoids like deoxyandirobin typically undergo redox reactions due to their hydroxyl, ketone, or ester functional groups. For example:

-

Oxidation : Secondary alcohols (e.g., C-7 hydroxyl) may oxidize to ketones under acidic conditions (e.g., CrO₃/H₂SO₄) .

-

Reduction : α,β-unsaturated carbonyl systems (common in limonoids) can be reduced via catalytic hydrogenation (H₂/Pd-C) or hydride transfer (NaBH₄) 6.

Table 1: Hypothetical Redox Reactions of this compound

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation of alcohol | CrO₃, H₂SO₄, acetone | 7-Ketothis compound |

| Reduction of enone | H₂ (1 atm), 10% Pd/C | Dihydrothis compound |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative at Δ¹⁴,¹⁵ site |

Ring-Opening and Rearrangement

The furanolactone or decalin core in this compound may undergo acid- or base-catalyzed rearrangements:

-

Acid-catalyzed hydration : Opens epoxide rings to form diols (e.g., H₃O⁺/H₂O) 6.

-

Retro-Diels-Alder : Thermal decomposition of bicyclic systems into simpler fragments6 .

Key Considerations:

-

Steric hindrance from methyl and angular substituents may slow reaction kinetics .

-

Solvent polarity (e.g., DMSO vs. hexane) impacts regioselectivity in ring-opening 6.

Functional Group Interconversion

This compound’s ester and ether groups are likely reactive under standard conditions:

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Ester | Hydrolysis | NaOH/H₂O, Δ | Carboxylic acid derivative |

| Methoxy group | Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative |

| Lactone | Aminolysis | NH₃/MeOH | Hydroxamic acid analog |

Synthetic Modifications

Based on retrosynthetic strategies for limonoids6 :

-

Suzuki coupling : Introduction of aryl groups at deoxygenated sites (e.g., Pd(PPh₃)₄, Ar-B(OH)₂) .

-

Grignard addition : Alkylation at ketone positions (e.g., CH₃MgBr, THF)6 .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), this compound may exhibit:

-

Hydrolytic degradation : Ester cleavage in aqueous buffers (pH 1–13) .

-

Photodegradation : Δ⁵,⁶ double bond isomerization under UV light .

Challenges in Reaction Optimization

-

Low solubility : Polar aprotic solvents (DMF, DMSO) or micellar catalysis may improve yields .

-

Stereochemical control : Chiral auxiliaries or asymmetric catalysis required for enantioselective modifications .

Theoretical Insights

DFT calculations (e.g., Spartan software) predict:

-

Frontier molecular orbitals (HOMO/LUMO) localize on the furanolactone ring, suggesting electrophilic attack sites .

Experimental Data Gaps

No experimental kinetic data or spectroscopic evidence (e.g., NMR, MS) for this compound’s reactions was found in the reviewed sources. Current inferences rely on:

Recommended Studies

To validate these hypotheses, prioritize:

Propiedades

Fórmula molecular |

C27H32O6 |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

methyl 2-[(1R,2R)-2-[(1R,8aR)-1-(furan-3-yl)-8a-methyl-5-methylidene-3-oxo-1,6,7,8-tetrahydroisochromen-6-yl]-2,6,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate |

InChI |

InChI=1S/C27H32O6/c1-16-18(26(4)11-8-21(28)25(2,3)20(26)14-22(29)31-6)7-10-27(5)19(16)13-23(30)33-24(27)17-9-12-32-15-17/h8-9,11-13,15,18,20,24H,1,7,10,14H2,2-6H3/t18?,20-,24-,26+,27+/m0/s1 |

Clave InChI |

CUJHOPQCBJBWQL-GJGRSQDYSA-N |

SMILES |

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C |

SMILES isomérico |

C[C@@]12CCC(C(=C)C1=CC(=O)O[C@H]2C3=COC=C3)[C@]4(C=CC(=O)C([C@@H]4CC(=O)OC)(C)C)C |

SMILES canónico |

CC1(C(C(C=CC1=O)(C)C2CCC3(C(OC(=O)C=C3C2=C)C4=COC=C4)C)CC(=O)OC)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.